molecular formula C7H11N5O B1520544 (5-amino-1H-1,2,4-triazol-3-yl)(pyrrolidin-1-yl)methanone CAS No. 921225-14-1

(5-amino-1H-1,2,4-triazol-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B1520544
CAS No.: 921225-14-1
M. Wt: 181.2 g/mol
InChI Key: CEWVCDVQVZYNDV-UHFFFAOYSA-N
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Description

(5-amino-1H-1,2,4-triazol-3-yl)(pyrrolidin-1-yl)methanone: is a chemical compound that belongs to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-amino-1H-1,2,4-triazol-3-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:

  • Starting Materials: : Common starting materials include aminoguanidine hydrochloride and various amines.

  • Reaction Pathways:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require careful control of reaction conditions, purification processes, and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-amino-1H-1,2,4-triazol-3-yl)(pyrrolidin-1-yl)methanone: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form different oxidation products.

  • Reduction: : Reduction reactions can be performed to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

(5-amino-1H-1,2,4-triazol-3-yl)(pyrrolidin-1-yl)methanone: has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may have potential biological activity, such as antimicrobial or antifungal properties.

  • Medicine: : It could be explored for its therapeutic potential in treating various diseases.

  • Industry: : The compound may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which (5-amino-1H-1,2,4-triazol-3-yl)(pyrrolidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

(5-amino-1H-1,2,4-triazol-3-yl)(pyrrolidin-1-yl)methanone: can be compared with other triazole derivatives, such as 3-methyl-1H-1,2,4-triazol-5-amine and tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine . These compounds share structural similarities but may differ in their chemical properties and applications.

List of Similar Compounds

  • 3-methyl-1H-1,2,4-triazol-5-amine

  • tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine

Properties

IUPAC Name

(3-amino-1H-1,2,4-triazol-5-yl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O/c8-7-9-5(10-11-7)6(13)12-3-1-2-4-12/h1-4H2,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWVCDVQVZYNDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672465
Record name (3-Amino-1H-1,2,4-triazol-5-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921225-14-1
Record name (3-Amino-1H-1,2,4-triazol-5-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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